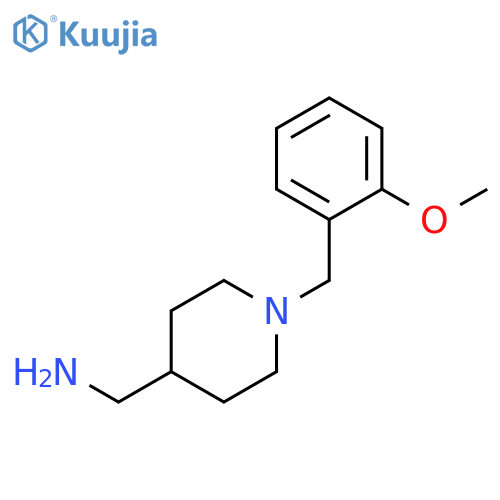Cas no 898808-56-5 ({1-(2-methoxyphenyl)methylpiperidin-4-yl}methanamine)

898808-56-5 structure
商品名:{1-(2-methoxyphenyl)methylpiperidin-4-yl}methanamine
{1-(2-methoxyphenyl)methylpiperidin-4-yl}methanamine 化学的及び物理的性質
名前と識別子
-
- 4-PIPERIDINEMETHANAMINE, 1-[(2-METHOXYPHENYL)METHYL]-
- {1-[(2-methoxyphenyl)methyl]piperidin-4-yl}methanamine
- [1-[(2-methoxyphenyl)methyl]-4-piperidyl]methanamine
- CHEMBL4469779
- BDBM50521163
- 898808-56-5
- CS-0286371
- G50732
- (1-[(2-METHOXYPHENYL)METHYL]PIPERIDIN-4-YL)METHANAMINE
- Z839114078
- [1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methanamine
- AKOS005289505
- starbld0026406
- EN300-1217301
- F2187-0054
- (1-(2-Methoxybenzyl)piperidin-4-yl)methanamine
- {1-(2-methoxyphenyl)methylpiperidin-4-yl}methanamine
-
- インチ: InChI=1S/C14H22N2O/c1-17-14-5-3-2-4-13(14)11-16-8-6-12(10-15)7-9-16/h2-5,12H,6-11,15H2,1H3
- InChIKey: MVYZSUHEKZXIRB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 234.173213330Da
- どういたいしつりょう: 234.173213330Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
{1-(2-methoxyphenyl)methylpiperidin-4-yl}methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2187-0054-5g |
{1-[(2-methoxyphenyl)methyl]piperidin-4-yl}methanamine |
898808-56-5 | 95%+ | 5g |
$1740.0 | 2023-11-21 | |
| Life Chemicals | F2187-0054-2.5g |
{1-[(2-methoxyphenyl)methyl]piperidin-4-yl}methanamine |
898808-56-5 | 95%+ | 2.5g |
$1160.0 | 2023-11-21 | |
| Enamine | EN300-1217301-0.5g |
{1-[(2-methoxyphenyl)methyl]piperidin-4-yl}methanamine |
898808-56-5 | 90% | 0.5g |
$561.0 | 2023-11-13 | |
| Enamine | EN300-1217301-0.05g |
{1-[(2-methoxyphenyl)methyl]piperidin-4-yl}methanamine |
898808-56-5 | 90% | 0.05g |
$491.0 | 2023-11-13 | |
| Enamine | EN300-1217301-5.0g |
{1-[(2-methoxyphenyl)methyl]piperidin-4-yl}methanamine |
898808-56-5 | 5g |
$1695.0 | 2023-04-23 | ||
| 1PlusChem | 1P010JEU-100mg |
{1-[(2-methoxyphenyl)methyl]piperidin-4-yl}methanamine |
898808-56-5 | 90% | 100mg |
$699.00 | 2023-12-16 | |
| Enamine | EN300-1217301-50mg |
{1-[(2-methoxyphenyl)methyl]piperidin-4-yl}methanamine |
898808-56-5 | 90.0% | 50mg |
$491.0 | 2023-10-02 | |
| Enamine | EN300-1217301-1g |
{1-[(2-methoxyphenyl)methyl]piperidin-4-yl}methanamine |
898808-56-5 | 90% | 1g |
$584.0 | 2023-11-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357041-500mg |
(1-(2-Methoxybenzyl)piperidin-4-yl)methanamine |
898808-56-5 | 98% | 500mg |
¥7644.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357041-2.5g |
(1-(2-Methoxybenzyl)piperidin-4-yl)methanamine |
898808-56-5 | 98% | 2.5g |
¥17435.00 | 2024-04-26 |
{1-(2-methoxyphenyl)methylpiperidin-4-yl}methanamine 関連文献
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
898808-56-5 ({1-(2-methoxyphenyl)methylpiperidin-4-yl}methanamine) 関連製品
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
